N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound with a complex structure. It belongs to the indole family and exhibits promising biological activities. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves several steps. One approach is through a Pd-catalyzed C-N cross-coupling reaction. The specific conditions and reagents used in this process would need further investigation.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for study and evaluation.
Chemical Reactions Analysis
Reactivity:: N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide likely undergoes various reactions due to its functional groups. These may include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophilic substitution reactions may occur at specific positions.
Major Products:: The products formed during these reactions would depend on the specific reaction conditions and the substituents present.
Scientific Research Applications
Chemistry:: Researchers study this compound’s reactivity, stability, and potential as a building block for novel molecules.
Biology and Medicine::Anticancer Activity: Similar indole-based compounds have shown anticancer potential. Further investigations are needed to explore its effects on specific cancer cell lines.
Mechanistic Studies: Understanding its mode of action, cellular targets, and pathways is crucial for drug development.
Industry:: While not yet widely used in industry, its unique structure may inspire new drug candidates or functional materials.
Mechanism of Action
The precise mechanism by which N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects remains an active area of research. It likely interacts with specific cellular components or signaling pathways.
Comparison with Similar Compounds
Comparing this compound with other indole derivatives highlights its distinct features. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C19H20N4O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-10(2)14-8-13(17-11(3)22-23(4)18(17)21-14)19(24)20-12-5-6-15-16(7-12)26-9-25-15/h5-8,10H,9H2,1-4H3,(H,20,24) |
InChI Key |
KBYGUTBITVTIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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